molecular formula C20H22FN5O3S B2872569 6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2380189-96-6

6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2872569
CAS No.: 2380189-96-6
M. Wt: 431.49
InChI Key: LHGMWSAEOPNGPT-UHFFFAOYSA-N
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Description

6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the azetidinyl moiety. Common reagents and conditions include:

    Pyridazinone Core Synthesis: This may involve the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Fluorophenyl Group Introduction: This step could involve electrophilic aromatic substitution reactions using fluorobenzene derivatives.

    Azetidinyl Moiety Addition: The azetidinyl group can be introduced through nucleophilic substitution reactions or ring-closing reactions involving azetidine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one may undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions may be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation may be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one would depend on its specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to exert its effects. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Other compounds in this class may include various substituted pyridazinones with different biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group are known for their stability and biological activity.

    Azetidinyl Derivatives: Azetidinyl-containing compounds are often studied for their potential therapeutic applications.

Uniqueness

6-(3-fluorophenyl)-2-(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

6-(3-fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-13(2)20-22-18(12-24(20)3)30(28,29)25-10-16(11-25)26-19(27)8-7-17(23-26)14-5-4-6-15(21)9-14/h4-9,12-13,16H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGMWSAEOPNGPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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